molecular formula C24H22N2O3S B11437641 3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11437641
M. Wt: 418.5 g/mol
InChI Key: WAAGBOUDCZNHGO-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors to form the benzoxadiazocin ring system. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via acylation reactions, using reagents such as thienylcarbonyl chloride in the presence of a base like pyridine.

    Addition of the Ethylphenyl and Methyl Groups: These groups can be introduced through alkylation reactions, using reagents like ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
  • 3-(4-ethylphenyl)-2-methyl-5-(2-furylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-2-methyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

10-(4-ethylphenyl)-9-methyl-12-(thiophene-2-carbonyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C24H22N2O3S/c1-3-16-10-12-17(13-11-16)26-23(28)25(22(27)21-9-6-14-30-21)19-15-24(26,2)29-20-8-5-4-7-18(19)20/h4-14,19H,3,15H2,1-2H3

InChI Key

WAAGBOUDCZNHGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=CS5

Origin of Product

United States

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